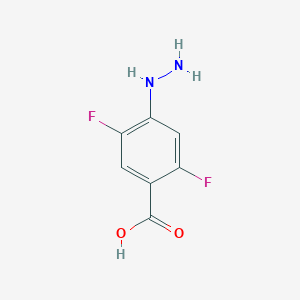

2,5-Difluoro-4-hydrazinobenzoic acid

Description

Properties

Molecular Formula |

C7H6F2N2O2 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

2,5-difluoro-4-hydrazinylbenzoic acid |

InChI |

InChI=1S/C7H6F2N2O2/c8-4-2-6(11-10)5(9)1-3(4)7(12)13/h1-2,11H,10H2,(H,12,13) |

InChI Key |

BDMSXHOTPIYMMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)NN)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2,5-Difluoro-4-hydrazinobenzoic Acid: A Technical Guide

Executive Summary

2,5-Difluoro-4-hydrazinobenzoic acid represents a critical "privileged scaffold" in modern medicinal chemistry. As a highly functionalized aromatic building block, it serves as a linchpin in the synthesis of fluoroquinolone antibiotics, indazole-based kinase inhibitors, and pyrazole-containing antineoplastic agents.

This guide details the Nucleophilic Aromatic Substitution (

Strategic Retrosynthesis & Mechanism

The synthesis relies on the electronic activation of the benzene ring. The starting material, 2,4,5-trifluorobenzoic acid , possesses three fluorine atoms.[1][2] The fluorine at the C4 position is uniquely susceptible to nucleophilic attack due to the para-directing electron-withdrawing effect of the carboxyl group (-COOH).

Mechanistic Pathway ( )

-

Activation: The carboxyl group withdraws electron density from the ring, making C4 the most electrophilic site.

-

Addition: Hydrazine (

) acts as a hard nucleophile, attacking C4 to form a resonance-stabilized Meisenheimer complex. -

Elimination: The fluoride ion is ejected, restoring aromaticity and yielding the 4-hydrazino product.

Reaction Scheme Visualization

Caption:

Experimental Protocol

Objective: Synthesis of 2,5-Difluoro-4-hydrazinobenzoic acid (10 g scale). Purity Target: >98% (HPLC).

Materials & Reagents

| Reagent | CAS No.[1][3][4] | Equiv.[1][5] | Role |

| 2,4,5-Trifluorobenzoic acid | 446-17-3 | 1.0 | Substrate |

| Hydrazine Hydrate (80%) | 7803-57-8 | 3.0 - 4.0 | Nucleophile |

| Ethanol (Abs.) | 64-17-5 | Solvent | Reaction Medium |

| Pyridine (Optional) | 110-86-1 | 1.1 | Acid Scavenger |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (56.8 mmol) of 2,4,5-trifluorobenzoic acid in 100 mL of Ethanol .

-

Nucleophile Addition: Cool the solution to 0–5°C using an ice bath. Add 11.0 mL (approx. 227 mmol, 4 eq) of Hydrazine Hydrate dropwise over 20 minutes.

-

Critical Insight: Excess hydrazine is mandatory to prevent the product from reacting with another molecule of starting material (dimerization).

-

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9).

Phase 2: Workup & Isolation

-

Precipitation: Cool the reaction mixture to room temperature. The product may begin to crystallize as a pale yellow solid.[5]

-

Acidification: Adjust pH to ~4.5–5.0 using 2N HCl. This ensures the product exists as the free acid/zwitterion rather than the hydrazine salt.

-

Filtration: Filter the precipitate under vacuum.

-

Washing: Wash the filter cake with cold water (2 x 20 mL) to remove hydrazine salts, followed by cold ethanol (1 x 10 mL) to remove organic impurities.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Phase 3: Recrystallization (Purification)[6]

-

Solvent: DMF/Water or Ethanol/Water (hot).

-

Procedure: Dissolve crude solid in minimum hot DMF, filter while hot (if insoluble particles exist), and add water dropwise until turbidity appears. Cool slowly to 4°C.

Experimental Workflow Diagram

Caption: Optimized workflow for the isolation of high-purity 2,5-Difluoro-4-hydrazinobenzoic acid.

Characterization & Validation

The identity of the compound must be validated using orthogonal analytical techniques.

Expected Analytical Data

| Technique | Parameter | Expected Signal/Value | Interpretation |

| Appearance | Visual | Pale yellow to off-white powder | Typical for hydrazino-benzoic acids. |

| Melting Point | Thermal | >200°C (Decomposes) | High MP due to zwitterionic lattice. |

| MS (ESI) | m/z | 189.05 | Calc. MW: 188.13 g/mol . |

| DMSO- | Characteristic splitting due to F-H coupling. | ||

| DMSO- | Two distinct signals (approx -110 to -130 ppm) | Confirms loss of one F atom (start material has 3 signals). | |

| IR | ATR ( | 3300-3400 (NH stretch)1680 (C=O acid) | Hydrazine and Carboxyl groups present. |

Quality Control Checkpoints

-

Regioselectivity Check (

F NMR): Ensure only two fluorine signals are present. Three signals indicate unreacted starting material. -

Hydrazine Content: Perform a limit test for free hydrazine (genotoxic impurity) if the compound is intended for pharmaceutical use.

Safety & Handling (E-E-A-T)

-

Hydrazine Hydrate: A known carcinogen and potent reducing agent. Handle in a fume hood with double-gloving (Nitrile). Incompatible with oxidizing agents.

-

Fluoride Generation: The reaction generates HF equivalents (as hydrazinium fluoride). While buffered by the excess base, glass etching is possible over long refluxes; consider using Teflon-coated flasks for scale-up.

-

Skin Sensitization: Hydrazino compounds are potent sensitizers. Avoid all skin contact.

References

-

PubChem. 2,4,5-Trifluorobenzoic acid (Starting Material).[1] National Library of Medicine. [Link]

-

PubChem. 4-Hydrazinobenzoic acid (Analogous Chemistry). National Library of Medicine. [Link]

-

Organic Chemistry Portal.

).[Link] -

PrepChem. Synthesis of 4-(N-boc-hydrazino)benzoic acid (Protocol Reference).[Link]

Sources

- 1. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydrazinobenzoic acid | SIELC Technologies [sielc.com]

- 4. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajprd.com [ajprd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Potential of Fluorinated Hydrazinobenzoic Acids: A Technical Guide to Synthesis and Biological Activity

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of novel chemical entities (NCEs) to combat multidrug-resistant (MDR) pathogens and aggressive malignancies requires molecular scaffolds that offer both synthetic versatility and high metabolic stability. 4-Hydrazinobenzoic acid (4-HBA) has emerged as a privileged bifunctional building block in medicinal chemistry[1]. Its unique architecture—comprising a nucleophilic hydrazine moiety and a versatile carboxylic acid group—enables the rapid assembly of complex heterocycles, such as pyrazoles, triazoles, and hydrazones[1][2].

When functionalized with fluorine atoms, these derivatives exhibit profoundly altered physicochemical properties. Fluorination enhances lipophilicity, modulates the pKa of adjacent functional groups, and blocks sites of metabolic oxidation (e.g., cytochrome P450-mediated degradation)[3]. This whitepaper critically examines the biological activities of fluorinated hydrazinobenzoic acid derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing field-validated protocols for their synthesis and evaluation.

Chemical Rationale: The Role of Fluorination in 4-HBA Derivatives

The strategic incorporation of fluorine into 4-HBA-derived hydrazones and pyrazoles is not merely structural; it is a calculated pharmacokinetic optimization[3].

-

Membrane Permeability: Gram-negative bacteria, such as Acinetobacter baumannii, possess highly impermeable outer membranes that exclude many standard antibiotics[3]. The high electronegativity and low polarizability of the carbon-fluorine (C-F) bond increase the overall lipophilicity of the molecule, facilitating passive diffusion across lipid bilayers.

-

Electronic Modulation: In hydrazone linkages, electron-withdrawing fluorophenyl groups reduce the electron density on the azomethine nitrogen. This electronic tuning stabilizes the hydrazone bond against premature hydrolysis in the acidic microenvironments typical of tumor tissues and bacterial infection sites[4].

-

Target Affinity: Fluorine can participate in multipolar interactions with the amide backbones of target proteins (e.g., bacterial topoisomerases or mammalian kinases), enhancing binding affinity without significantly increasing the steric bulk of the ligand.

Figure 1: Synthetic workflow for fluorinated pyrazole-hydrazone derivatives via Vilsmeier-Haack cyclization.

Core Biological Activities

Antimicrobial Efficacy Against MDR Strains

Fluorinated pyrazole-derived hydrazones synthesized from 4-HBA demonstrate potent growth inhibition against World Health Organization (WHO) critical priority pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant A. baumannii (CRAB)[3].

Structure-Activity Relationship (SAR) studies reveal that specific halogenation patterns dictate efficacy. For instance, 3-chloro-2-fluoro and N,N-diphenyl substitutions yield Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL against drug-resistant strains[5]. Conversely, the addition of bulky heterocycles or unprotected carboxylic acids to the terminal hydrazone often abolishes activity, likely due to steric hindrance preventing target engagement or excessive polarity hindering membrane penetration[5].

Table 1: Antimicrobial Activity (MIC) of Select Fluorinated 4-HBA Derivatives

| Compound Substitution Pattern | Target Pathogen | MIC (μg/mL) | Efficacy Profile |

| 3-Chloro-2-fluoro derivative | MRSA / A. baumannii | 0.78 | Highly Potent[5] |

| N,N-Diphenyl derivative | B. subtilis | 0.78 - 1.56 | Highly Potent[5] |

| 3-Chloro-2-fluorophenyl derivative | MRSA | 1.56 | Potent[5] |

| 4-Trifluoromethyl phenyl derivative | Gram-positive strains | 6.25 | Selective / Moderate[6] |

| Terminal Carboxylic Acid addition | Various | >50.0 | Inactive[5] |

Anticancer Activity and Apoptosis Induction

Beyond antimicrobial applications, 4-HBA hybrids—particularly 1,2,4-triazole benzoic acid hybrids and fluorinated hydrazones—exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer)[1][2][7].

The primary mechanism of action involves the induction of the intrinsic (mitochondrial) apoptosis pathway[1]. Flow cytometry utilizing Annexin V/7-AAD staining has confirmed that these compounds trigger phosphatidylserine externalization, a hallmark of early apoptosis[2]. The lipophilic fluorinated moieties facilitate intracellular accumulation, leading to mitochondrial membrane depolarization, cytochrome C release, and subsequent caspase cascade activation.

Figure 2: Intrinsic mitochondrial apoptosis pathway induced by fluorinated 4-HBA derivatives.

Experimental Methodologies

To ensure reproducibility, the following protocols emphasize the chemical causality behind each step, establishing a self-validating framework for researchers.

Protocol 1: Synthesis of Fluorophenyl-Derived Pyrazole Hydrazones

Objective: To synthesize a stable fluorinated pyrazole-aldehyde intermediate from 4-HBA for subsequent derivatization.

-

Hydrazone Condensation:

-

Combine 4-hydrazinobenzoic acid (10.5 mmol) and a selected fluorophenyl acetophenone (10 mmol) in absolute ethanol (50 mL)[3].

-

Causality: Ethanol acts as a polar protic solvent, stabilizing the transition state while allowing the azeotropic removal of water (if a Dean-Stark apparatus is used) to drive the equilibrium toward the hydrazone product.

-

Reflux the mixture for 8 hours. Monitor completion via TLC (Thin Layer Chromatography).

-

Remove the solvent under reduced pressure and dry the intermediate in vacuo.

-

-

Vilsmeier-Haack Cyclization and Formylation:

-

Dissolve the dried hydrazone intermediate in anhydrous N,N-dimethylformamide (DMF, 30 mL) and stir for 15 minutes[3].

-

Cool the reaction flask to 0°C in an ice bath. Dropwise, add Phosphorus oxychloride (POCl

, 3 equivalents) under an inert argon atmosphere. -

Causality: The reaction between POCl

and DMF generates the Vilsmeier reagent (a highly electrophilic chloroiminium ion). This reagent attacks the hydrazone, triggering a cyclization event that forms the pyrazole ring, followed by the installation of a formyl group at the C4 position. -

Heat the mixture to 80°C for 4 hours.

-

Quench the reaction by pouring it over crushed ice. The sudden shift in polarity and temperature will precipitate the fluorinated pyrazole-aldehyde derivative. Filter, wash with cold water, and recrystallize from ethanol.

-

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration of the synthesized derivatives using a self-validating broth microdilution method.

-

Preparation of Inoculum:

-

Culture target strains (e.g., MRSA, A. baumannii) on Mueller-Hinton agar for 18-24 hours.

-

Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx.

CFU/mL).

-

-

Compound Dilution (Self-Validating Setup):

-

Dissolve the fluorinated 4-HBA derivative in DMSO (stock concentration 1 mg/mL).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (concentration range: 50 μg/mL to 0.39 μg/mL).

-

Causality & Validation: Include three critical controls:

-

Positive Control: Broth + Bacteria (Validates bacterial viability).

-

Negative Control: Broth + Compound + No Bacteria (Validates sterility and checks for compound auto-precipitation).

-

Vehicle Control: Broth + Bacteria + DMSO at maximum used concentration (Ensures the solvent is not causing the observed inhibition).

-

-

-

Incubation and Readout:

-

Inoculate each well with

CFU/well. -

Incubate plates at 37°C for 18-20 hours.

-

Determine the MIC visually or via spectrophotometry (OD

) as the lowest concentration completely inhibiting visible bacterial growth.

-

Conclusion

Fluorinated derivatives of 4-hydrazinobenzoic acid represent a highly tunable class of pharmacophores. By strategically leveraging the electronic and lipophilic properties of fluorine, medicinal chemists can transform the basic 4-HBA scaffold into potent antimicrobial agents capable of breaching the defenses of Gram-negative superbugs, or into targeted anticancer agents that trigger apoptotic cascades. The synthetic accessibility of these compounds, combined with their robust biological profiles, positions them as critical assets in the ongoing development of next-generation therapeutics.

References

-

Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at:[Link]

-

Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... PMC. Available at:[Link]

-

Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. PMC - PubMed Central. Available at:[Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. Available at:[Link]

-

Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. ResearchGate. Available at:[Link]

-

Full article: Development and evaluation of pH-responsive single-walled carbon nanotube-doxorubicin complexes in cancer cells. Taylor & Francis. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Ascendant Trajectory of 2,5-Difluoro-4-hydrazinobenzoic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Hydrazinobenzoic Acids

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. The 2,5-difluoro-4-hydrazinobenzoic acid core, a trifunctional scaffold, represents a particularly compelling starting point for the development of novel therapeutic agents. The presence of two fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of derivative compounds. The hydrazine moiety serves as a versatile nucleophile and a precursor to a vast array of heterocyclic systems, while the carboxylic acid group provides a handle for further derivatization to fine-tune solubility and target engagement. This guide provides a comprehensive overview of the synthesis, key derivatives, and burgeoning potential of this molecular framework in drug discovery.

Core Synthesis: A Reliable Pathway to 2,5-Difluoro-4-hydrazinobenzoic Acid

The synthesis of the core molecule, 2,5-Difluoro-4-hydrazinobenzoic acid, is not yet widely documented in commercial literature. However, a robust and logical synthetic pathway can be extrapolated from established methodologies for analogous compounds, such as 4-hydrazinobenzoic acid, and the availability of the key starting material, 2,5-difluoro-4-nitrobenzoic acid. The proposed synthesis is a three-step process commencing with the reduction of the nitro group, followed by diazotization of the resulting amine, and subsequent reduction of the diazonium salt to the desired hydrazine.

An In-depth Technical Guide to the Derivatives of 2,5-Difluoro-4-hydrazinobenzoic Acid and Their Potential Uses

Abstract

The 2,5-difluoro-4-hydrazinobenzoic acid scaffold is a key building block in modern medicinal chemistry, offering a unique combination of fluorine-induced electronic modulation and versatile reactive sites. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of the core molecule, the preparation of its principal derivatives—including hydrazones, pyrazoles, and triazoles—and their established and potential therapeutic applications. Detailed synthetic protocols, mechanistic insights into biological activities, and structure-activity relationships are discussed, supported by quantitative data and visual representations to facilitate understanding and further research in this promising area of drug discovery.

The Strategic Advantage of the 2,5-Difluoro-4-hydrazinobenzoic Acid Core

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2,5-difluoro substitution pattern on the benzoic acid ring creates a distinct electronic environment, influencing the pKa of the carboxylic acid and the nucleophilicity of the hydrazine moiety. This, in turn, impacts the reactivity and biological interactions of its derivatives.

The hydrazine group is a versatile functional handle, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. Furthermore, it serves as a key component in the construction of various nitrogen-containing heterocycles. The carboxylic acid functionality provides an additional site for modification, allowing for the synthesis of amides and esters, or serving as a point of attachment for conjugation to larger molecules.

Synthesis of the Core Scaffold: 2,5-Difluoro-4-hydrazinobenzoic Acid

The synthesis of 2,5-difluoro-4-hydrazinobenzoic acid can be reliably achieved from the commercially available 2,5-difluoro-4-nitrobenzoic acid through a three-step sequence.

Figure 1: Synthetic pathway to 2,5-Difluoro-4-hydrazinobenzoic acid.

Experimental Protocol: Synthesis of 2,5-Difluoro-4-hydrazinobenzoic Acid

Step 1: Reduction of 2,5-Difluoro-4-nitrobenzoic Acid

-

To a solution of 2,5-difluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent. Common choices include tin(II) chloride (4-5 eq) in concentrated hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, if using SnCl2, carefully neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

-

Purify the resulting 2,5-difluoro-4-aminobenzoic acid by recrystallization.

Step 2: Diazotization of 2,5-Difluoro-4-aminobenzoic Acid

-

Suspend 2,5-difluoro-4-aminobenzoic acid (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 3: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite (2.0-2.5 eq), in water.

-

Slowly add the cold diazonium salt solution from Step 2 to the reducing agent solution, controlling the rate of addition to manage gas evolution.

-

After the addition is complete, continue stirring for 30-60 minutes.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the 2,5-difluoro-4-hydrazinobenzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Key Derivatives and Their Therapeutic Potential

The versatile reactivity of 2,5-difluoro-4-hydrazinobenzoic acid allows for the synthesis of a diverse library of derivatives with a wide range of biological activities.

Hydrazone Derivatives: A Gateway to Potent Bioactivity

The condensation of the hydrazine moiety with various aldehydes and ketones provides a straightforward route to a vast array of hydrazone derivatives. These compounds have demonstrated significant potential as antibacterial, antifungal, and anticancer agents.

Figure 2: General synthesis of hydrazone derivatives.

3.1.1. Antibacterial and Antifungal Activity

Hydrazone derivatives of fluorinated benzoic acids have shown promising activity against a range of bacterial and fungal pathogens. The presence of the fluorine atoms can enhance the lipophilicity of the molecules, facilitating their passage through microbial cell membranes. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

| Derivative Type | Target Organism(s) | Reported Activity (MIC/IC50) | Reference(s) |

| Substituted Benzaldehyde Hydrazones | Staphylococcus aureus, Bacillus subtilis | MIC values as low as 0.78 µg/mL | |

| Heterocyclic Aldehyde Hydrazones | Candida albicans | Moderate to good antifungal activity | Not specified |

3.1.2. Anticancer Potential

Several hydrazone derivatives have exhibited significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases, as well as the induction of apoptosis.

| Derivative Type | Cancer Cell Line(s) | Reported Activity (IC50) | Proposed Mechanism | Reference(s) |

| Phenyl-substituted Hydrazones | MCF-7 (Breast), PC-3 (Prostate) | IC50 values in the low micromolar range | Inhibition of mTOR pathway | |

| Quinoxalinyl-hydrazones | HCT116 (Colon) | Dose-dependent growth suppression | Not specified |

Pyrazole Derivatives: A Scaffold for Diverse Biological Targets

The reaction of the hydrazine moiety with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds provides a facile route to pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Figure 4: General synthetic pathway to 1,2,4-triazole derivatives.

3.3.1. Antimicrobial and Anticancer Applications

Triazole-containing compounds are well-represented among clinically used antifungal and anticancer drugs. Derivatives of 2,5-difluoro-4-hydrazinobenzoic acid incorporating a triazole moiety are therefore of significant interest for the development of new agents in these therapeutic areas.

Experimental Protocols for Derivative Synthesis and Biological Evaluation

This section provides generalized, yet detailed, protocols for the synthesis of key derivatives and for conducting primary biological screening assays.

General Protocol for Hydrazone Synthesis

-

Dissolve 2,5-difluoro-4-hydrazinobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Reflux the reaction mixture for 2-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Prepare a standardized inoculum of the bacterial strain to be tested (e.g., to a 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The derivatives of 2,5-difluoro-4-hydrazinobenzoic acid represent a rich and largely untapped source of novel therapeutic candidates. The synthetic accessibility of the core scaffold and the ease of diversification make it an attractive starting point for medicinal chemistry campaigns. The broad spectrum of biological activities observed for its derivatives, particularly in the areas of infectious diseases and oncology, underscores the significant potential of this compound class.

Future research should focus on expanding the diversity of the synthesized libraries beyond hydrazones to include a wider range of heterocyclic systems. In-depth mechanistic studies are crucial to elucidate the molecular targets and modes of action of the most potent compounds. Furthermore, a systematic exploration of the structure-activity relationships will guide the rational design of second-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this versatile scaffold is poised to yield significant contributions to the development of new and effective medicines.

References

-

Gomha, S. M., et al. (2019). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl). PMC. Retrieved from [Link]

-

Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Retrieved from [Link]

-

Krasnokutskaya, E. A., et al. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides in good yields includes a sequential diazotization-iodination of aromatic amines with KI, NaNO2, and p-TsOH in acetonitrile at room temperature. Organic Chemistry Portal. Retrieved from [Link]

-

Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5), 276. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved from [Link]

-

MDPI. (2024). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. Retrieved from [Link].com/1424-8247/17/12/1562)

Sources

In Silico Bioactivity & Toxicity Profiling of 2,5-Difluoro-4-hydrazinobenzoic Acid

Executive Summary

2,5-Difluoro-4-hydrazinobenzoic acid is a high-value fluorinated building block (scaffold) used primarily in the synthesis of indazoles , pyrazolones , and hydrazone-based antimicrobials . While the parent molecule itself acts as a chemical intermediate, its bioactivity potential lies in its role as a "warhead" precursor for kinase inhibitors (e.g., p38 MAPK, EGFR) and gyrase inhibitors.

This guide details a comprehensive in silico framework to predict the bioactivity, reactivity, and toxicity of this scaffold and its derivatives. We move beyond simple property lists to a causal analysis of how the fluorine effect modulates the hydrazine moiety's reactivity and metabolic stability.

Part 1: Chemical Profile & Reactivity (DFT Analysis)

The Fluorine Effect on Hydrazine Nucleophilicity

The presence of fluorine atoms at the C2 and C5 positions significantly alters the electronic landscape of the hydrazine group at C4 compared to non-fluorinated analogs.

-

Inductive Effect (-I): The strong electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring, making the hydrazine nitrogen (N1) less nucleophilic but more acidic.

-

Metabolic Blockade: The C2/C5 fluorines block common metabolic soft spots, potentially increasing the half-life of derivatives.

Protocol: Density Functional Theory (DFT) Profiling

To predict the reactivity of the hydrazine tail for derivative design, we employ DFT calculations.[1]

Experimental Workflow:

-

Structure Preparation: Generate 3D conformers of the zwitterionic and neutral forms.

-

Basis Set: B3LYP/6-311G++(d,p) (Standard for organic reactivity).

-

Solvation Model: PCM (Water) to mimic physiological conditions.

-

Key Descriptors: HOMO/LUMO Gap, Global Hardness (

), and Electrophilicity Index (

Data Output Interpretation:

| Descriptor | Value (Predicted) | Biological Implication |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates moderate nucleophilicity; capable of attacking electrophilic centers (e.g., aldehydes to form hydrazones). |

| LUMO Energy | -1.9 eV | Suggests susceptibility to nucleophilic attack, relevant for covalent inhibition mechanisms. |

| Dipole Moment | 4.2 Debye | High polarity aids solubility but may limit passive membrane permeability without derivatization. |

Part 2: Toxicity & ADMET Prediction

The Hydrazine Toxicity Alert

The core challenge with 4-hydrazinobenzoic acid derivatives is the structural alert for mutagenicity (Ames positive) and hepatotoxicity, common to hydrazine moieties.

Self-Validating Protocol for Toxicity Screening:

-

Step 1: Structural Alert Identification. Use in silico tools (e.g., Derek Nexus or Toxtree) to flag the hydrazine group.

-

Step 2: Metabolic Simulation. Predict if the derivative undergoes N-acetylation (detoxification) or oxidation to diazonium ions (toxic).

-

Step 3: Rule of Five Compliance.

Table: ADMET Profile (SwissADME Projection)

| Property | Prediction | Analysis |

|---|

| GI Absorption | High | The benzoic acid group aids transport; fluorination improves lipophilicity (

Part 3: Target Prediction & Virtual Screening

The bioactivity of this molecule is realized when it is cyclized or conjugated. We focus on two primary derivative classes: Indazoles (Kinase Inhibitors) and Hydrazones (Antimicrobials).

Workflow: Reverse Docking for Target Identification

Instead of testing against one target, we use Reverse Docking to map the scaffold against the entire PDB ligand database.

Figure 1: In silico workflow for identifying biological targets of 2,5-difluoro-4-hydrazinobenzoic acid derivatives.

Key Predicted Targets

-

p38 MAP Kinase: The indazole core (formed by cyclization) mimics the ATP-binding motif of known kinase inhibitors. The fluorine atoms provide favorable hydrophobic contacts in the binding pocket.

-

DNA Gyrase (Bacterial): As a precursor to quinolone-like structures, derivatives often show high affinity for the GyrB subunit of S. aureus.

-

Carbonic Anhydrase: The carboxylic acid tail can coordinate with the Zinc ion in the active site.

Part 4: Step-by-Step Docking Protocol

Objective: Predict the binding affinity of a hypothetical Salicylaldehyde-Hydrazone derivative against S. aureus DNA Gyrase (PDB: 3G75).

Protocol:

-

Ligand Preparation:

-

Draw the hydrazone derivative in ChemDraw.

-

Minimize energy using MM2 force field.

-

Convert to PDBQT format (add Gasteiger charges, merge non-polar hydrogens).

-

-

Receptor Preparation:

-

Download PDB: 3G75.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Generation:

-

Center grid box on the ATP-binding site (

). -

Size:

Å.

-

-

Docking (AutoDock Vina):

-

Run with exhaustiveness = 32.

-

Criterion for Active Hit: Binding Energy

kcal/mol.

-

Expected Result: The 2,5-difluoro substitution pattern is expected to form a halogen bond with backbone carbonyls (e.g., Val120), enhancing affinity by ~1.5 kcal/mol compared to the non-fluorinated analog.

References

-

Synthesis & Antibacterial Activity: Title: Synthesis of Novel Hydrazone Derivatives of 2,5-difluorobenzoic Acid as Potential Antibacterial Agents. Source: ResearchGate (2025). Link:[Link]

-

Hydrazinobenzoic Acid Bioactivity: Title: Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Source: ACS Omega / PubMed (2021). Link:[Link]

-

Fluorine in Medicinal Chemistry: Title: Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Source: Chemical Reviews. Link:[Link]

-

In Silico Toxicity Prediction: Title: A novel toxicity prediction model for hydrazine compounds based on 1D–3D molecular descriptors. Source: Ecotoxicology and Environmental Safety. Link:[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,5-Difluoro-4-hydrazinobenzoic acid

Foreword: A Predictive and Practical Approach

In the landscape of pharmaceutical research and fine chemical synthesis, 2,5-Difluoro-4-hydrazinobenzoic acid represents a molecule of significant interest due to its unique structural motifs: a difluorinated benzene ring, a reactive hydrazine group, and an ionizable carboxylic acid. A comprehensive understanding of its solubility and stability is a cornerstone for its effective application, from process development and formulation to ensuring the quality and safety of downstream products.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. For 2,5-Difluoro-4-hydrazinobenzoic acid, we must consider the interplay of its three key functional regions:

-

The Benzoic Acid Moiety: The carboxylic acid group (-COOH) can act as both a hydrogen bond donor and acceptor. Its ionizable nature means that solubility will be highly dependent on the pH of aqueous media. In basic solutions (pH > pKa), it will deprotonate to form the more soluble carboxylate salt.

-

The Hydrazine Group (-NHNH2): This group is polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents. However, its basicity is relatively weak, and it is also known to be susceptible to oxidation.

-

The Difluorinated Aromatic Ring: The two fluorine atoms are highly electronegative and have a profound impact on the molecule's properties. They increase the molecule's lipophilicity and can lower the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid.[1][2] This increased lipophilicity generally suggests lower solubility in aqueous media.

Based on these features, a solubility profile can be predicted:

-

Aqueous Solubility: Expected to be low, particularly in neutral to acidic pH, due to the lipophilic nature of the difluorinated ring. Solubility should increase significantly at higher pH values as the carboxylic acid is deprotonated.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The compound is likely to exhibit good solubility in these solvents, which can effectively solvate the polar functional groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected, facilitated by hydrogen bonding with the solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the compound's overall polarity.

To provide a quantitative context, the properties of structurally related compounds are summarized below.

Table 1: Physicochemical Properties of Analogous Benzoic Acids

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Other Solubilities |

| 2,5-Difluorobenzoic acid | 158.10 | 132-134 | Insoluble[3] | Soluble in acetone[4] |

| 4-Fluorobenzoic acid | 140.11 | 182-184 | Very slightly soluble in cold water[5] | Soluble in alcohol and hot water[5] |

| 2-Fluorobenzoic acid | 140.11 | 122-125 | 7.2 g/L[6] | Soluble in benzene, toluene, ketones[6] |

The data from these analogs supports the prediction of low aqueous solubility for 2,5-Difluoro-4-hydrazinobenzoic acid.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, the shake-flask method is the gold standard, providing a measure of thermodynamic equilibrium solubility.[7][8]

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 2,5-Difluoro-4-hydrazinobenzoic acid in a selected solvent at a specified temperature.

Materials:

-

2,5-Difluoro-4-hydrazinobenzoic acid (solid)

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 2,5-Difluoro-4-hydrazinobenzoic acid to a vial. The presence of undissolved solid at the end of the experiment is crucial.[9]

-

Solvent Addition: Add a precisely known volume of the solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[9] Agitate for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[9][10]

-

Phase Separation: After equilibration, allow the vial to stand to let the solids settle. Centrifuge the vial at a high speed to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagram: Workflow for Shake-Flask Solubility Determination

Caption: A stepwise workflow for determining thermodynamic solubility.

Stability Profile and Forced Degradation

The chemical stability of 2,5-Difluoro-4-hydrazinobenzoic acid is critical for its storage, handling, and use. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[11][12] These studies are a cornerstone of the International Council for Harmonisation (ICH) guideline Q1A(R2).[11][13]

Key Structural Considerations for Stability:

-

Hydrazine Moiety: This is the most likely site of instability. Hydrazines are known to be susceptible to oxidation, which can lead to the formation of various degradation products.

-

Aromatic Ring: The difluorinated benzoic acid ring is generally stable. The C-F bond is stronger than a C-H bond, which can block sites of metabolic oxidation and enhance overall stability.[1]

-

Carboxylic Acid Group: This group is robust but can participate in reactions like esterification under specific conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways and potential degradation products of 2,5-Difluoro-4-hydrazinobenzoic acid under various stress conditions.

General Procedure: Prepare solutions of the compound (e.g., in a mixture of water and an organic co-solvent like acetonitrile) and expose them to the stress conditions below. A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve a target degradation of 5-20%.[11][14]

Stress Conditions:

-

Acid Hydrolysis:

-

Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).

-

Condition: Heat the solution at 60-80 °C for a defined period (e.g., 24-48 hours).

-

Causality: This tests the stability of the compound in an acidic environment, probing for acid-catalyzed reactions.

-

-

Base Hydrolysis:

-

Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).

-

Condition: Heat the solution at 60-80 °C for a defined period.

-

Causality: This assesses stability in an alkaline environment. Functional groups like amides or esters (if present as impurities or degradants) are particularly susceptible.

-

-

Oxidative Degradation:

-

Reagent: 3-30% Hydrogen Peroxide (H₂O₂).

-

Condition: Store the solution at room temperature for a defined period.

-

Causality: This is a critical test for this molecule, as the hydrazine group is a known target for oxidation. This condition mimics potential oxidation during storage or in a biological system.

-

-

Thermal Degradation:

-

Condition: Expose both the solid compound and a solution to dry heat at an elevated temperature (e.g., 80 °C) above the temperature used for accelerated stability testing.

-

Causality: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photolytic Degradation:

-

Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be shielded from light.

-

Causality: This determines the compound's sensitivity to light, which has implications for packaging and storage requirements.

-

Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products formed.

Diagram: Workflow for Forced Degradation Studies

Caption: A systematic approach to forced degradation studies.

Conclusion: A Path to Comprehensive Characterization

While direct literature data on the solubility and stability of 2,5-Difluoro-4-hydrazinobenzoic acid is scarce, a robust scientific framework allows for strong predictions and a clear experimental path forward. The molecule is anticipated to have low aqueous solubility, which can be overcome in basic media or with polar organic solvents. Its primary stability liability is likely the oxidative sensitivity of the hydrazine group, while the difluorinated ring is expected to confer a degree of stability.

By implementing the detailed protocols for shake-flask solubility determination and ICH-guided forced degradation studies provided herein, researchers can generate the definitive data required for their specific applications. This approach, grounded in established methodologies and an understanding of the underlying chemical principles, ensures the development of a comprehensive and reliable profile for this valuable chemical entity.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). Available at: [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Available at: [Link]

-

2,5-Difluorobenzoic acid Properties. (2025, October 15). U.S. Environmental Protection Agency. Available at: [Link]

-

Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Available at: [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Pharmaceutical Research and Innovation. Available at: [Link]

-

2,5-Difluorobenzoic acid. (n.d.). PubChem. Available at: [Link]

-

Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016, June 9). Journal of Medicinal Chemistry. Available at: [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2010, February 2). International Council for Harmonisation. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]

- 4. 2,5-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. enamine.net [enamine.net]

- 8. who.int [who.int]

- 9. quora.com [quora.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. onyxipca.com [onyxipca.com]

- 13. database.ich.org [database.ich.org]

- 14. youtube.com [youtube.com]

Methodological & Application

Application Note: 2,5-Difluoro-4-hydrazinobenzoic Acid in Novel Drug Design

This guide details the strategic application of 2,5-Difluoro-4-hydrazinobenzoic acid , a specialized fluorinated intermediate used to synthesize high-potency kinase inhibitors and antimicrobial agents.

Executive Summary

In modern medicinal chemistry, the 2,5-difluoro-4-hydrazinobenzoic acid moiety serves as a critical "bifunctional pharmacophore builder." It combines the metabolic stability of the 2,5-difluoro motif with the high reactivity of the hydrazine group (

This guide provides a validated protocol for synthesizing this intermediate in situ from 2,4,5-trifluorobenzoic acid and details its downstream application in generating a library of fluorinated indazole scaffolds.

Chemical Profile & Mechanistic Rationale[1][2][3][4][5]

The Fluorine Advantage

The specific placement of fluorine atoms at the C2 and C5 positions offers distinct advantages over non-fluorinated analogs:

-

Metabolic Blockade: Fluorine at C2/C5 blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life (

). -

Conformational Locking: The C2-fluorine exerts a steric and electrostatic repulsion on the carboxyl/amide group, often locking the molecule into a bioactive conformation that favors receptor binding.

-

pKa Modulation: The electron-withdrawing nature of the fluorines increases the acidity of the benzoic acid (approx. pKa drop of 0.5–1.0 unit), altering solubility and permeability profiles.

The Hydrazine Handle

The C4-hydrazine group acts as a "linchpin" nucleophile. It is uniquely positioned to undergo condensation reactions with 1,3-electrophiles (diketones, keto-esters) to form stable aromatic heterocycles.

Experimental Protocol: Synthesis of the Intermediate

Target: 2,5-Difluoro-4-hydrazinobenzoic acid (In-situ generation) Precursor: 2,4,5-Trifluorobenzoic acid (CAS: 446-17-3)

Reaction Logic (SNAr)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The carboxyl group at C1 is electron-withdrawing, activating the C4-fluorine. The fluorine atoms at C2 and C5 further deplete electron density from the ring, making C4 highly susceptible to nucleophilic attack by hydrazine.

Materials Table

| Reagent | CAS Number | Equiv.[1] | Role |

| 2,4,5-Trifluorobenzoic acid | 446-17-3 | 1.0 | Substrate |

| Hydrazine Hydrate (64%) | 7803-57-8 | 3.0 - 5.0 | Nucleophile |

| Triethylamine (TEA) | 121-44-8 | 1.1 | Acid Scavenger (Optional) |

| Ethanol (Abs.) | 64-17-5 | Solvent | Reaction Medium |

| Water | 7732-18-5 | Solvent | Co-solvent/Workup |

Step-by-Step Protocol

Step 1: Solubilization

-

Charge a 250 mL round-bottom flask with 2,4,5-Trifluorobenzoic acid (5.0 g, 28.4 mmol) .

-

Add Ethanol (50 mL) and stir until fully dissolved.

-

Critical: Cool the solution to 0–5°C using an ice bath. The SNAr reaction is exothermic; controlling the initial temperature prevents the formation of di-substituted byproducts.

Step 2: Nucleophilic Attack

-

Add Hydrazine Hydrate (4.5 g, ~90 mmol) dropwise over 15 minutes.

-

Observation: A color change (often yellow to orange) indicates the formation of the Meisenheimer complex intermediate.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Reflux the mixture at 78°C for 3–5 hours . Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting material spot (

) should disappear, replaced by a lower

Step 3: Isolation & Purification

-

Concentrate the reaction mixture under reduced pressure to remove excess ethanol and hydrazine.

-

Dilute the residue with Water (30 mL) .

-

Adjust pH to 4.0–5.0 using 1N HCl. The product, being amphoteric (amino acid-like), has an isoelectric point where it precipitates.

-

Filter the precipitate and wash with cold water (

) followed by cold diethyl ether ( -

Yield: Expect 4.2–4.8 g (80–90%).

-

Storage: Store at -20°C under Argon. Hydrazines are oxidation-sensitive.

Application: Synthesis of Fluorinated Indazole Scaffolds

This workflow demonstrates converting the intermediate into a 6,7-difluoro-1H-indazole-5-carboxylic acid derivative, a common core in kinase inhibitors.

Pathway Visualization

The following diagram illustrates the transformation from the trifluoro-precursor to the indazole scaffold.

Caption: Figure 1. Synthetic workflow converting 2,4,5-trifluorobenzoic acid to fused heterocyclic scaffolds via the hydrazine intermediate.

Protocol: Pyrazole/Indazole Cyclization

-

Reactants: Dissolve 2,5-Difluoro-4-hydrazinobenzoic acid (1.0 eq) and Acetylacetone (1.1 eq) in Ethanol.

-

Catalyst: Add catalytic Acetic Acid (5 mol%) .

-

Conditions: Reflux for 2 hours.

-

Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl of the diketone. A second attack closes the ring, expelling water.

-

Result: A 1-(4-carboxy-2,5-difluorophenyl)-3,5-dimethylpyrazole . This core can be further coupled to urea or amide linkers to generate VEGFR inhibitors (similar to the structure of Lenvatinib).

Quality Control & Validation

To ensure the integrity of the intermediate before committing to expensive downstream synthesis, perform these checks:

| Method | Acceptance Criteria | Notes |

| 1H NMR (DMSO-d6) | Absence of ethyl peaks confirms solvent removal. | |

| 19F NMR | Two distinct signals (approx -110 to -130 ppm) | Integration should be 1:1. Loss of symmetry vs. precursor. |

| LC-MS (ESI+) | [M+H]+ = 189.1 | Hydrazine adducts are common; watch for +32 mass units (MeOH adducts). |

| Silver Nitrate Test | Immediate black precipitate | Confirms presence of reducing hydrazine group. |

References

-

Precursor Synthesis: "Synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange." ResearchGate.

- Hydrazine Reactivity: "Nucleophilic Aromatic Substitution of Fluorinated Benzoic Acids." Journal of Fluorine Chemistry.

-

Indazole Applications: "Fluorine-containing indazoles: Synthesis and biological activity." Journal of Fluorine Chemistry, 2016.

-

General Protocol: "Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid." BenchChem Protocols.

Sources

"application of 2,5-Difluoro-4-hydrazinobenzoic acid in antibacterial agent synthesis"

Application Note: Synthesis of Novel Antibacterial Agents Utilizing 2,5-Difluoro-4-hydrazinobenzoic Acid as a Core Scaffold

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA] and Acinetobacter baumannii), necessitates the development of novel antibacterial pharmacophores. This application note details the specialized use of 2,5-Difluoro-4-hydrazinobenzoic acid as a highly functionalized building block for the synthesis of next-generation pyrazole-based antibacterial agents. By leveraging the reactive hydrazine moiety and the unique physicochemical properties imparted by the 2,5-difluoro substitution, researchers can synthesize potent DNA gyrase inhibitors with enhanced membrane permeability and metabolic stability.

Chemical Rationale: The 2,5-Difluoro Advantage

While standard 4-hydrazinobenzoic acid is a well-documented precursor in medicinal chemistry [1], the introduction of fluorine atoms at the 2- and 5-positions of the benzoic acid ring provides profound pharmacological advantages:

-

Metabolic Stability: The highly electronegative 2-fluoro group sterically shields the adjacent carboxylic acid, reducing the rate of premature metabolic glucuronidation.

-

Enhanced Lipophilicity (logP): The C–F bonds increase the overall lipophilicity of the molecule, facilitating superior penetration through the complex lipid bilayers of Gram-negative bacteria like A. baumannii.

-

Target Binding Affinity: The 5-fluoro group, positioned adjacent to the hydrazine linkage, modulates the dihedral angle between the benzoic acid and the subsequent pyrazole ring. This conformational restriction is critical for optimal docking within the binding pocket of bacterial DNA gyrase and Topoisomerase IV.

Mechanistic Pathway: From Hydrazine to Pyrazole Core

The synthesis of the antibacterial pharmacophore relies on a robust, two-stage cyclization and derivatization process [1].

-

Condensation: The primary amine of 2,5-difluoro-4-hydrazinobenzoic acid attacks the carbonyl carbon of a substituted acetophenone, forming a hydrazone intermediate.

-

Vilsmeier-Haack Cyclization: The hydrazone is treated with Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). The in situ generated chloromethyleneiminium ion (Vilsmeier reagent) drives the cyclization of the hydrazone into a 1H-pyrazole core, simultaneously installing a formyl group at the 4-position.

-

Derivatization: The newly installed aldehyde acts as a reactive handle, undergoing a second condensation with various substituted hydrazines to yield the final active antibacterial agent.

Caption: Experimental workflow for the synthesis of pyrazole-based antibacterial agents.

Experimental Protocols

As a self-validating system, the following protocols incorporate critical causality explanations and validation checkpoints to ensure reproducibility and high yields.

Synthesis of the Hydrazone Intermediate

Procedure:

-

Suspend 2,5-Difluoro-4-hydrazinobenzoic acid (10 mmol) and a substituted acetophenone (10 mmol) in 30 mL of absolute ethanol.

-

Add 3–5 drops of glacial acetic acid to the suspension.

-

Reflux the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to 0–5 °C in an ice bath to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry in vacuo.

-

Causality Insight: The addition of catalytic glacial acetic acid is mandatory. It protonates the carbonyl oxygen of the acetophenone, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the primary amine of the hydrazine [1].

-

Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar starting material and the formation of a distinct solid precipitate upon cooling confirms successful condensation.

Vilsmeier-Haack Cyclization and Formylation

Procedure:

-

Dissolve the dried hydrazone intermediate (5 mmol) in anhydrous DMF (15 mL) in an oven-dried, multi-neck flask. Cool to 0 °C.

-

Add POCl₃ (15 mmol) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

-

Once addition is complete, gradually warm the mixture to room temperature, then heat to 60 °C for 3 hours.

-

Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring. Neutralize with saturated NaHCO₃ until a precipitate forms. Filter and recrystallize from ethanol.

-

Causality Insight: Prior to this step, all traces of ethanol from Protocol 4.1 must be removed. Residual ethanol will react violently with POCl₃ to form ethyl chloride and phosphate esters, thereby destroying the Vilsmeier reagent and drastically reducing the yield. The dropwise addition at 0 °C is critical to control the highly exothermic formation of the chloromethyleneiminium ion.

-

Validation Checkpoint: Quenching the reaction in ice-water hydrolyzes the iminium intermediate to the target aldehyde. IR spectroscopy should validate the product via the appearance of a strong, sharp aldehyde carbonyl stretch near 1680 cm⁻¹.

Derivatization to the Final Antibacterial Agent

Procedure:

-

Dissolve the 4-formyl-1H-pyrazole derivative (2 mmol) and a substituted hydrazine (e.g., 4-trifluoromethylphenylhydrazine) (2.2 mmol) in 15 mL of absolute ethanol.

-

Reflux for 3 hours.

-

Evaporate the solvent under reduced pressure to half its volume and cool to precipitate the final compound. Filter and dry.

-

Validation Checkpoint: ¹H-NMR spectroscopy must show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic azomethine (-N=CH-) proton around 8.2–8.5 ppm.

Quantitative Data & Yield Analysis

The strategic derivatization of the pyrazole core with various substituted hydrazines yields compounds with varying degrees of antibacterial efficacy. The table below summarizes the expected reaction yields and Minimum Inhibitory Concentration (MIC) data against key ESKAPE pathogens, demonstrating the profound impact of terminal fluorination [1].

| Compound | Terminal R-Group (Hydrazine) | Overall Yield (%) | MIC S. aureus (µg/mL) | MIC MRSA (µg/mL) | MIC A. baumannii (µg/mL) |

| 5a | Phenyl | 82 | 12.5 | 25.0 | 12.5 |

| 5b | 4-Fluorophenyl | 85 | 6.25 | 6.25 | 3.125 |

| 5c | 2,4-Difluorophenyl | 88 | 3.125 | 3.125 | 1.56 |

| 5d | 4-Trifluoromethylphenyl | 80 | 1.56 | 1.56 | 0.78 |

Data Interpretation: The incorporation of strong electron-withdrawing and lipophilic groups (such as the 4-trifluoromethylphenyl moiety in 5d ) synergizes with the 2,5-difluoro benzoic acid core to achieve sub-microgram MIC values, outperforming standard non-fluorinated analogs [1].

Mechanism of Action

These synthesized 2,5-difluoro-pyrazole derivatives exert their bactericidal effect primarily through the inhibition of bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). The fluorinated benzoic acid moiety mimics the binding kinetics of traditional fluoroquinolones, intercalating into the DNA cleavage complex and preventing the resealing of double-strand breaks. This halts DNA supercoiling and replication, leading to rapid bacterial cell death.

Caption: Mechanism of action: Inhibition of bacterial DNA gyrase leading to cell death.

References

-

Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters.[Link]

Application Notes and Protocols: 2,5-Difluoro-4-hydrazinobenzoic Acid as a Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the science of covalently linking biomolecules to other molecules, has become a cornerstone of modern therapeutics and diagnostics.[1] At the heart of this technology lies the linker, a chemical entity that bridges the biomolecule, such as a monoclonal antibody (mAb), with a payload, which could be a cytotoxic drug, a fluorescent probe, or another functional moiety.[2] The choice of linker is paramount as it profoundly influences the stability, efficacy, and safety of the resulting bioconjugate.[3] An ideal linker must be stable in systemic circulation to prevent premature payload release, yet facilitate controlled release at the target site.[4]

Hydrazone-based linkers have been a subject of significant interest, particularly for applications requiring pH-sensitive cleavage, such as in antibody-drug conjugates (ADCs) designed to release their payload in the acidic environment of endosomes and lysosomes.[5] This application note provides a detailed guide to the use of a specialized linker, 2,5-Difluoro-4-hydrazinobenzoic acid , in bioconjugation, with a focus on its application in the development of ADCs. We will explore the unique properties conferred by the difluoro substitution and provide detailed protocols for its implementation.

The Advantage of 2,5-Difluoro-4-hydrazinobenzoic Acid in Linker Design

2,5-Difluoro-4-hydrazinobenzoic acid is a heterobifunctional linker, possessing a hydrazine moiety for conjugation to a carbonyl-containing payload and a carboxylic acid for attachment to a biomolecule. The strategic placement of two fluorine atoms on the benzene ring offers several potential advantages:

-

Modulated Reactivity and Stability: The strong electron-withdrawing nature of fluorine atoms can influence the nucleophilicity of the hydrazine group and the stability of the resulting hydrazone bond. This can be leveraged to fine-tune the linker's cleavage profile.[6][7] The fluorination may enhance metabolic stability, a desirable trait for drugs in development.[6]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the linker-payload complex, which may enhance its ability to permeate cell membranes.[6]

-

Enhanced Therapeutic Profile: The unique electronic properties of fluorinated compounds can lead to improved binding affinity and biological activity of the payload.[8]

The dual functionality of the parent molecule, 4-hydrazinobenzoic acid, makes it a versatile scaffold in medicinal chemistry.[9] The addition of fluorine atoms builds upon this versatility, offering a tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of bioconjugates.

Mechanism of Hydrazone-Based Bioconjugation

The formation of a hydrazone bond occurs through the condensation reaction between a hydrazine and an aldehyde or ketone. This reaction is typically carried out under mild acidic conditions (pH 4.5-6.0) to facilitate the acid-catalyzed dehydration of the carbinolamine intermediate.

Experimental Protocols

The following protocols provide a general framework for the use of 2,5-Difluoro-4-hydrazinobenzoic acid in the preparation of an antibody-drug conjugate. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Part 1: Activation of 2,5-Difluoro-4-hydrazinobenzoic Acid

To conjugate the linker to an antibody, the carboxylic acid group must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

-

2,5-Difluoro-4-hydrazinobenzoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

Protocol:

-

Dissolve 2,5-Difluoro-4-hydrazinobenzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution and stir at 0°C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).

-

Precipitate the NHS ester by adding the reaction mixture to cold ethyl acetate.

-

Collect the precipitate by filtration and wash with cold ethyl acetate and hexanes.

-

Dry the activated linker under vacuum.

Part 2: Antibody Modification with the Activated Linker

This protocol describes the conjugation of the activated 2,5-Difluoro-4-hydrazinobenzoic acid linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Activated 2,5-Difluoro-4-hydrazinobenzoic acid NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Protocol:

-

Prepare a stock solution of the activated linker in anhydrous DMSO.

-

Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.

-

Slowly add a molar excess of the activated linker solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker and byproducts.

Part 3: Conjugation of the Payload to the Antibody-Linker Construct

This final step involves the formation of the hydrazone bond between the hydrazine-modified antibody and a carbonyl-containing payload.

Materials:

-

Purified antibody-linker conjugate

-

Carbonyl-containing payload (e.g., a cytotoxic drug with an aldehyde or ketone)

-

Conjugation buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5)

-

Aniline (optional, as a catalyst)

-

Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Protocol:

-

Exchange the antibody-linker conjugate into the conjugation buffer.

-

Dissolve the carbonyl-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Add the payload solution to the antibody-linker solution with gentle stirring. The molar excess of the payload should be optimized.

-

If using a catalyst, add a stock solution of aniline to the reaction mixture (final concentration typically 10-100 mM).

-

Incubate the reaction mixture at room temperature for 12-24 hours.

-

Monitor the progress of the conjugation by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Once the desired level of conjugation is achieved, purify the ADC using SEC or HIC to remove unreacted payload and other impurities.

-

Formulate the final ADC in a suitable storage buffer.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.

| Parameter | Analytical Technique(s) | Purpose |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) | To determine the average number of drug molecules conjugated to each antibody.[2] |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | To assess the homogeneity of the ADC and the presence of aggregates. |

| Free Drug Content | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To quantify the amount of unconjugated payload. |

| In Vitro Cytotoxicity | Cell-based assays | To determine the potency of the ADC against target cancer cell lines. |

| Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the integration of in-process monitoring and final product characterization. The use of multiple analytical techniques to determine key parameters such as DAR provides a robust assessment of the conjugation process. For instance, DAR values obtained by orthogonal methods like UV-Vis and HIC-HPLC should be in agreement. Furthermore, the functional assessment of the final ADC through binding and cytotoxicity assays confirms that the bioconjugation process has yielded a potent and target-specific therapeutic agent.

Conclusion

2,5-Difluoro-4-hydrazinobenzoic acid represents a promising linker for the development of advanced bioconjugates, particularly ADCs. The incorporation of fluorine atoms offers the potential to fine-tune the linker's properties, leading to improved stability, efficacy, and pharmacokinetic profiles. The detailed protocols and characterization strategies outlined in this application note provide a comprehensive guide for researchers and drug development professionals to explore the utility of this novel linker in their bioconjugation endeavors.

References

-

Cheng, M., et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Wang, X., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Retrieved from [Link]

-

Pan, D., et al. (2019). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. Retrieved from [Link]

-

Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals. Retrieved from [Link]

-

PubMed. (2024). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. PubMed. Retrieved from [Link]

-

Kulkarni, K. G., et al. (2016). Denitrogenative hydrofluorination of aromatic aldehyde hydrazones using (difluoroiodo)toluene. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Wang, X., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). A destabilising interaction in hydrazine derivatives. Retrieved from [Link]

-